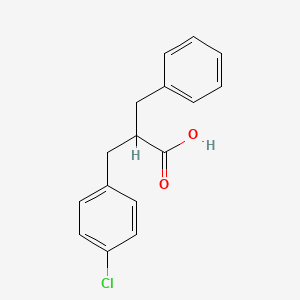

2-Benzyl-3-(4-chlorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c17-15-8-6-13(7-9-15)11-14(16(18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVHATPUNLVMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Benzyl 3 4 Chlorophenyl Propanoic Acid

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is the primary site for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols, and decarboxylation under specific conditions.

Esterification and Amidation Reactions

Esterification: 2-Benzyl-3-(4-chlorophenyl)propanoic acid readily undergoes esterification, a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and often the alcohol is used in excess as the solvent to shift the equilibrium towards the ester product. masterorganicchemistry.com For example, reaction with methanol (B129727) under acidic conditions would yield methyl 2-benzyl-3-(4-chlorophenyl)propanoate.

Alternative methods for esterification under milder conditions exist to avoid the use of strong acids. Reagents like 2-benzyloxy-1-methylpyridinium triflate can mediate the formation of benzyl (B1604629) esters from carboxylic acids in the presence of a base like triethylamine. beilstein-journals.orgorganic-chemistry.org

Amidation: The synthesis of amides from this compound can be achieved through several routes. Direct reaction with an amine is generally not feasible and requires high temperatures. A more common laboratory approach involves the initial conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, allowing for nucleophilic attack by the amine. rsc.org For instance, reacting the parent acid with benzylamine (B48309) using DCC would yield N-benzyl-2-benzyl-3-(4-chlorophenyl)propanamide. A related approach involves converting the carboxylic acid to its corresponding hydrazide, which can then be transformed into an azide (B81097) and coupled with amines or amino acid esters. rsc.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-benzyl-3-(4-chlorophenyl)propanoate |

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-benzyl-3-(4-chlorophenyl)propan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. docbrown.info The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an aqueous workup to hydrolyze the intermediate aluminum salts and liberate the alcohol. docbrown.info The reaction proceeds via nucleophilic attack of a hydride ion (:H⁻) on the carbonyl carbon. docbrown.info It is important to note that LiAlH₄ will not reduce the non-polar carbon-carbon double bonds of the aromatic rings. docbrown.info

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed to the primary alcohol. Stopping the reduction at the aldehyde stage requires specialized reagents or a multi-step process. One strategy involves first converting the carboxylic acid to a derivative like an acyl chloride or an ester, which can then be reduced to the aldehyde using less reactive hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a spontaneous reaction for simple alkanoic acids like this compound. Simple carboxylic acids require high temperatures to decarboxylate, and the reaction is often inefficient.

However, decarboxylation can be facilitated if a carbonyl group is present at the β-position (the carbon atom adjacent to the carboxyl group). The synthesis of this compound can involve a malonic ester synthesis pathway, where a key step is the decarboxylation of a substituted malonic acid. google.com For example, the hydrolysis and subsequent heating of a compound like 2-(4-chlorobenzyl)-2-benzylmalonic acid would readily undergo decarboxylation to yield the target propanoic acid. google.com This process is driven by the formation of a stable enol intermediate from the β-keto acid structure. While this is typically part of the synthetic route to the title compound, it illustrates the most relevant decarboxylation pathway associated with its structural class.

Reactions Involving Aromatic Moieties

The compound possesses two distinct aromatic rings—a benzyl group and a 4-chlorophenyl group—both of which can potentially undergo substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π system of the aromatic rings. msu.edu The position of substitution is directed by the existing substituents on the ring.

On the Benzyl Ring: The benzyl ring is monosubstituted with an alkyl group (-CH₂-R). Alkyl groups are activating and ortho-, para-directors due to inductive effects and hyperconjugation. uci.edu Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) on the benzyl moiety of the molecule would be expected to occur primarily at the ortho (C2', C6') and para (C4') positions.

On the 4-Chlorophenyl Ring: This ring has two substituents: a chloro group at C4 and an alkyl group (-CH₂-CH(COOH)CH₂Ph) at C1.

The alkyl group is activating and an ortho-, para-director. uci.edu

Table 2: Predicted Electrophilic Aromatic Substitution Sites

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Major Product Site(s) |

|---|---|---|---|

| Benzyl | Alkyl | Activating, ortho-, para- | C4' (para) and C2'/C6' (ortho) |

Nucleophilic Aromatic Substitution on Chlorophenyl Moiety

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. pressbooks.pub This reaction is much less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, the leaving group is the chlorine atom at C4. The other substituent on the ring is an alkyl group, which is electron-donating. Electron-donating groups destabilize the negatively charged intermediate required for the addition-elimination mechanism of NAS. libretexts.org Consequently, the 4-chlorophenyl ring is deactivated towards nucleophilic aromatic substitution. Reaction with common nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) would not be expected to occur under standard conditions and would likely require extremely harsh temperatures and pressures. Therefore, this transformation is considered an unfavorable pathway for this molecule.

Stereoselective Transformations at the α-Carbon

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis and transformation of this center are crucial for applications where a specific stereoisomer is required, such as in pharmaceuticals. While literature specifically detailing the stereoselective transformations of this compound is limited, the principles can be inferred from studies on the broader class of 2-arylpropanoic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The asymmetric synthesis of 2-arylpropanoic acids is a well-established field, often employing methods like chiral pool synthesis, resolution of racemic mixtures, or the use of chiral auxiliaries and catalysts. ethz.ch For instance, the asymmetric synthesis of related compounds has been achieved with a high degree of stereochemical control using iron chiral auxiliaries. iupac.org In such a strategy, the carboxylic acid would first be coupled to the chiral auxiliary, followed by a diastereoselective reaction to establish the desired stereochemistry at the α-carbon, and subsequent removal of the auxiliary.

Another common approach is the stereoselective reduction of a suitable prochiral precursor. For example, a concise synthesis of racemic arylpropanoic acids has been developed involving the reduction of a 3-hydroxy-2-arylpropenoic acid ethyl ester derivative. researchgate.net To achieve stereoselectivity, this reduction could be carried out using a chiral reducing agent or a catalyst.

Kinetic resolution is another powerful technique. In this method, a racemic mixture of the carboxylic acid or its ester derivative is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer and the product of the faster reaction. mdpi.com For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been effectively achieved using pivalic anhydride (B1165640) as a coupling agent, an achiral alcohol, and a chiral acyl-transfer catalyst. mdpi.com A similar approach could be envisioned for this compound.

Table 1: Examples of Stereoselective Synthesis Methods for 2-Arylpropanoic Acids

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Iron chiral auxiliaries like [(η5-C5H5)Fe(CO)(PPh3)] | iupac.org |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Pivalic anhydride, bis(α-naphthyl)methanol, (+)-benzotetramisole (BTM) | mdpi.com |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Chiral starting materials such as amino acids or sugars. | ethz.ch |

Cyclization and Rearrangement Reactions Leading to Novel Scaffolds

The structure of this compound offers several possibilities for intramolecular cyclization reactions, which are powerful tools for constructing new ring systems. The carboxylic acid can react with one of the aromatic rings or the benzylic methylene (B1212753) groups under appropriate conditions.

One potential cyclization pathway is an intramolecular Friedel-Crafts acylation. Treatment of the corresponding acid chloride (formed by reacting the carboxylic acid with a reagent like thionyl chloride) with a Lewis acid could promote the acylation of either the benzyl or the 4-chlorophenyl ring. This would lead to the formation of a six-membered ring, resulting in a substituted dihydronaphthalenone or a related indanone derivative. The regioselectivity of this reaction would depend on the relative reactivity of the two aromatic rings and the steric hindrance around the possible sites of cyclization.

Another possibility is the formation of a lactone, which is a cyclic ester. wikipedia.org Lactones are typically formed through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgnih.gov While this compound does not possess a hydroxyl group, it could be a precursor to such a compound. For instance, selective hydroxylation of one of the benzylic positions could provide the necessary functionality for a subsequent acid-catalyzed cyclization to form a γ-lactone (a five-membered ring) or a δ-lactone (a six-membered ring). nih.govresearchgate.net Various methods exist for lactonization, including the use of iodine under solvent-free conditions for 3-hydroxy propanoic acids. researchgate.net

Rearrangement reactions, which alter the carbon skeleton or functional groups, are also conceivable. mdpi.com For example, under certain acidic conditions, carbocationic intermediates could be generated, which might undergo Wagner-Meerwein type rearrangements, although this is less common for this type of structure compared to more strained systems.

Table 2: Potential Cyclization Products from this compound Derivatives

| Reaction Type | Precursor Modification | Potential Product Scaffold | Key Reagents | Reference (for general method) |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Conversion to acid chloride | Dihydronaphthalenone or Indanone | Thionyl chloride, Lewis acid (e.g., AlCl3) | researchgate.net |

| Lactonization | Hydroxylation of a benzylic position | γ-Lactone or δ-Lactone | Oxidizing agent, Acid catalyst | wikipedia.orgnih.govresearchgate.net |

Derivatization for Enhanced Reactivity or Specific Interactions

The carboxylic acid group is a versatile handle for a wide range of derivatization reactions, which can be employed to enhance the molecule's reactivity, alter its physical properties, or introduce functionalities for specific biological or analytical purposes.

Esterification: The most common derivatization of the carboxylic acid is its conversion to an ester. This can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, reaction with benzyl alcohol would yield the corresponding benzyl ester. beilstein-journals.orgorganic-chemistry.org Other methods include reaction with alkyl halides in the presence of a base or using coupling agents. nih.gov Esterification can be used to protect the carboxylic acid group during other transformations or to modify the compound's lipophilicity.

Amide Formation: The carboxylic acid can be readily converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com This reaction is fundamental in medicinal chemistry for creating peptide-like structures or for attaching the molecule to other chemical entities. growingscience.com

Derivatization for Analysis: For analytical purposes, such as high-performance liquid chromatography (HPLC), it is sometimes necessary to derivatize the molecule to improve its detection. pensoft.netresearchgate.net For instance, a chromophore or fluorophore can be introduced by reacting the carboxylic acid with a suitable derivatizing agent. While specific methods for this compound are not documented, general strategies for carboxylic acids, such as reaction with a reagent like 1-(4-nitrophenyl) piperazine (B1678402) (4-NPP) to introduce a UV-active group, could be applied. nih.govresearchgate.net

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Derivatization Reaction | Reagents | Product | Purpose | Reference (for general method) |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Methyl/Ethyl Ester | Protection, Increased Lipophilicity | masterorganicchemistry.com |

| Benzyl Esterification | Benzyl Alcohol, Acid Catalyst or Benzyl Bromide, Base | Benzyl Ester | Protection, Prodrug Synthesis | beilstein-journals.orgorganic-chemistry.org |

| Amide Coupling | Amine, Coupling Reagent (e.g., EDC, HOBt) | Amide | Bio-conjugation, Medicinal Chemistry | nih.govluxembourg-bio.com |

| Analytical Derivatization | Derivatizing Agent (e.g., 4-NPP) | UV-active derivative | Enhanced HPLC detection | nih.govresearchgate.net |

Structural Elucidation and Advanced Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-Benzyl-3-(4-chlorophenyl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the electronic environments of individual atoms, the nature of chemical bonds, and the functional groups present.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the complex bonding network of this compound. Unlike one-dimensional NMR, 2D techniques reveal correlations between different nuclei, allowing for a definitive assignment of proton (¹H) and carbon (¹³C) signals. st-andrews.ac.uk

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton at the chiral center (C2) and the diastereotopic methylene (B1212753) protons of both the benzyl (B1604629) group and the chlorophenylmethyl group (C3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unequivocal assignment of carbon resonances based on their corresponding, more easily assigned, proton signals.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (with Protons on...) | HSQC Correlation (with Carbon...) | HMBC Correlations (with Carbons...) |

| -COOH | None | -COOH | C2, C(benzyl) |

| H2 | H(benzyl CH₂), H3 | C2 | -COOH, C3, C1(benzyl), C1(chlorophenyl) |

| H3 | H2 | C3 | C2, C1(chlorophenyl), C2/C6(chlorophenyl) |

| Benzyl CH₂ | H2 | Benzyl CH₂ | C2, C1(benzyl), C2/C6(benzyl) |

| Aromatic H's | Other Aromatic H's | Respective Aromatic C's | Other Aromatic C's within the same ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₆H₁₅ClO₂), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

¹²C: 12.000000 Da

¹H: 1.007825 Da

³⁵Cl: 34.968853 Da

¹⁶O: 15.994915 Da

Calculated Exact Mass: 286.0759

Analysis of the fragmentation patterns in the mass spectrum further corroborates the proposed structure. docbrown.info Key fragmentation pathways for this molecule would likely involve the loss of the carboxyl group (-COOH), cleavage of the benzyl group (C₇H₇), or scission of the bond between the C2 and C3 carbons of the propanoic acid chain. nih.govmassbank.euresearchgate.net

Table 2: Predicted HRMS Data and Key Fragment Ions

| Ion | Formula | Calculated m/z | Description |

| [M]+ | [C₁₆H₁₅³⁵ClO₂]⁺ | 286.0759 | Molecular Ion |

| [M+2]+ | [C₁₆H₁₅³⁷ClO₂]⁺ | 288.0730 | Isotope peak due to ³⁷Cl |

| [M-COOH]⁺ | [C₁₅H₁₄Cl]⁺ | 241.0809 | Loss of the carboxylic acid group |

| [M-CH₂-PhCl]⁺ | [C₉H₉O₂]⁺ | 149.0603 | Loss of the 4-chlorobenzyl radical |

| [CH₂-PhCl]⁺ | [C₇H₆Cl]⁺ | 125.0158 | 4-chlorobenzyl cation |

| [CH₂-Ph]⁺ | [C₇H₇]⁺ | 91.0548 | Benzyl cation (Tropylium) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of chemical bonds. These techniques are highly effective for identifying the functional groups within a molecule. nih.govresearchgate.net The spectra provide a unique "fingerprint" for the compound. docbrown.info

For this compound, key characteristic vibrations would include:

A broad O-H stretching band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region in the IR spectrum. docbrown.info

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, expected around 1700-1725 cm⁻¹. sapub.org

C-H stretching vibrations from the aromatic rings and the aliphatic backbone (around 2850-3100 cm⁻¹).

C=C stretching vibrations within the aromatic rings (typically in the 1450-1600 cm⁻¹ region).

A C-Cl stretching vibration, which would be more prominent in the Raman spectrum.

Table 3: Key Predicted Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | FT-IR, FT-Raman |

| Aromatic Rings | C-H stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic CH/CH₂ | C-H stretch | 2850 - 2960 | FT-IR, FT-Raman |

| Aromatic Rings | C=C stretch | 1450 - 1600 | FT-IR, FT-Raman |

| Chlorophenyl | C-Cl stretch | 600 - 800 | FT-Raman |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Absolute Configuration: For an enantiomerically pure crystal, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at the chiral center (C2). springernature.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The exact solid-state conformation, defined by the torsion angles along the rotatable bonds of the propanoic acid backbone and the orientation of the phenyl and benzyl substituents.

Intermolecular Interactions: In the crystalline state, carboxylic acids typically form strong hydrogen-bonded dimers. acs.org X-ray crystallography would reveal the specifics of this hydrogen bonding and other intermolecular forces, such as π-stacking or halogen interactions, that dictate the crystal packing. While many small molecules can be challenging to crystallize, co-crystallization techniques with larger host molecules can sometimes facilitate this process. nih.gov

Chiral Analysis and Enantiomeric Purity Assessment (e.g., Chiral HPLC, Polarimetry, Chiral NMR Shift Reagents)

Given the presence of a stereocenter, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical. The 2-arylpropionic acid class of compounds, to which this molecule is related, is well-studied in terms of chiral separation. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating enantiomers. derpharmachemica.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating profen-type molecules. drexel.eduresearchgate.net The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Polarimetry: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. Polarimetry measures this optical rotation. While it can confirm the presence of a single enantiomer and assess its purity, it is less accurate for determining high enantiomeric excess compared to chiral HPLC.

Chiral NMR Shift Reagents: These are chiral lanthanide complexes that can be added to an NMR sample. They form diastereomeric complexes with the enantiomers, causing the signals of the two enantiomers (e.g., specific proton or carbon peaks) to resonate at different chemical shifts, allowing for their ratio to be determined.

Table 4: Techniques for Chiral Analysis

| Technique | Principle | Information Provided |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). actamedicamarisiensis.roasianpubs.org | Baseline separation of enantiomers; precise quantification of enantiomeric excess (e.e.) or enantiomeric purity. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Confirmation of optical activity; measurement of specific rotation [α] for a pure enantiomer. |

| Chiral NMR | Formation of diastereomeric complexes with a chiral shift reagent. | Resolution of enantiomeric signals in the NMR spectrum; quantification of the enantiomeric ratio. |

Conformational Analysis using Computational and Spectroscopic Methods

The biological and chemical properties of a flexible molecule like this compound are governed by the ensemble of conformations it adopts in solution. A combination of computational modeling and experimental spectroscopy is used to understand these conformational preferences. mdpi.comresearchgate.net

Computational Methods: Techniques like Density Functional Theory (DFT) are used to perform a systematic search of the conformational space. nih.gov By rotating the key single bonds—such as the C2-C3 bond, the C-C bonds to the aromatic rings, and the C-COOH bond—a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers between them. Such studies on related aryl propionic acids have been crucial in understanding their structure-activity relationships. nih.gov

Spectroscopic Correlation: The results from computational studies are then correlated with experimental NMR data. For example, the coupling constants (³J values) between vicinal protons, obtained from the ¹H NMR spectrum, are related to the dihedral angle between them through the Karplus equation. By comparing the experimentally measured coupling constants with those predicted for each calculated low-energy conformer, the predominant conformation in solution can be determined. Further evidence can be obtained from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.

This integrated approach provides a detailed and dynamic picture of the molecule's structure, which is essential for a complete understanding of its properties.

Theoretical and Computational Studies on 2 Benzyl 3 4 Chlorophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental laws of quantum mechanics. These ab initio or semi-empirical methods can predict a wide range of molecular characteristics without the need for experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 2-Benzyl-3-(4-chlorophenyl)propanoic acid, DFT calculations can elucidate its geometric and electronic properties. Such studies involve optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.govresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. researchgate.netresearchgate.net For instance, in related molecular studies, the negative potential is typically concentrated around electronegative atoms like oxygen and chlorine, indicating sites prone to electrophilic attack. nih.gov

Quantum chemical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By performing frequency calculations on the optimized geometry of this compound, a theoretical spectrum can be generated. For example, studies on analogous compounds like 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid have demonstrated that theoretical spectra calculated using DFT methods (such as B3LYP) show good agreement with experimental FTIR and Raman spectra after applying a scaling factor. researchgate.net

This predictive capability is invaluable for several reasons:

It aids in the interpretation and assignment of experimental spectra, where vibrational modes can be complex and overlapping.

It can help confirm the successful synthesis and structural integrity of the target compound.

It allows for the study of how structural modifications might influence the vibrational properties of the molecule.

Computational chemistry provides a virtual laboratory to explore potential reaction pathways for the synthesis of this compound. DFT calculations can be used to map the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By calculating the energy of the transition state, chemists can predict reaction rates and determine the most favorable reaction mechanism among several possibilities. This analysis provides a deeper understanding of the synthesis process, which can be used to optimize reaction conditions such as temperature, pressure, and catalyst choice to improve yield and reduce byproducts. researchgate.net

Molecular Docking Studies of Ligand-Target Interactions (Excluding Human Clinical Data)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. laurinpublishers.com

For propanoic acid derivatives, common targets for docking studies include enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer. nih.govtechnologynetworks.comscilit.com Docking studies on related compounds have revealed key interactions, such as:

Hydrogen Bonding: Interactions between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Tyrosine) in the active site.

Hydrophobic Interactions: The benzyl (B1604629) and chlorophenyl groups of the ligand can form favorable interactions with nonpolar pockets within the receptor.

Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues like Phenylalanine or Tryptophan in the protein.

The results of these simulations are often expressed as a binding energy or score, with lower values indicating a more stable ligand-receptor complex. nih.gov Analysis of these docked poses provides valuable insights that can guide the design of more potent and selective inhibitors. researchgate.net

Table 1: Example of Molecular Docking Results for Ketoprofen Derivatives in COX-1 and COX-2 This table presents data for related compounds to illustrate the type of information generated from docking studies.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

| Ketoprofen | COX-1 | -7.2 | Arg120, Tyr355 | nih.gov |

| Ketoprofen | COX-2 | -8.5 | Arg120, Tyr355, Val523 | nih.gov |

| Compound 2 (Hydroxamic acid derivative) | COX-1 | -7.9 | Arg120, Tyr355 | nih.gov |

| Compound 2 (Hydroxamic acid derivative) | COX-2 | -9.9 | Arg120, Tyr355, Val523 | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and the protein. nih.govmdpi.com

In the context of this compound, MD simulations are used to:

Assess Complex Stability: After docking, an MD simulation can test the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over the simulation time. A stable RMSD suggests the ligand remains securely bound in the active site. nih.gov

Refine Binding Poses: The dynamic nature of the simulation allows the ligand and protein to adjust their conformations, potentially leading to a more accurate representation of the binding interaction than the static docked pose.

Analyze Binding Site Flexibility: MD simulations reveal how the binding pocket of the protein adapts and changes shape upon ligand binding. This "induced fit" phenomenon is critical for understanding the specificity of molecular recognition.

Estimate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orglibretexts.org The fundamental principle is that structurally similar molecules are likely to exhibit similar activities and properties. researchgate.net

The general form of a QSAR/QSPR model is a mathematical equation:

Activity / Property = f (Molecular Descriptors) + error wikipedia.orglibretexts.org

The key steps in developing a QSAR/QSPR model are:

Data Set Selection: A group of structurally related compounds with known experimental data (e.g., inhibitory concentration, solubility) is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), pKa, electronic parameters. slideshare.net

Variable Selection and Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to select the most relevant descriptors and build a mathematical model that links them to the observed activity. researchgate.netrsc.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For a class of compounds including this compound, a QSAR model could be developed to predict properties like anti-inflammatory activity based on variations in its chemical structure, guiding the synthesis of new analogues with potentially improved efficacy.

Cheminformatics and Virtual Screening Methodologies for Derivative Design

The design and discovery of novel derivatives of this compound are significantly accelerated by the application of theoretical and computational chemistry, particularly cheminformatics and virtual screening methodologies. These in silico techniques allow for the rational design of new chemical entities with potentially improved biological activities, selectivity, and pharmacokinetic profiles, while reducing the time and cost associated with traditional synthetic and screening approaches. The primary strategies employed include quantitative structure-activity relationship (QSAR) modeling, molecular docking, pharmacophore-based screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in understanding the relationship between the chemical structure of a molecule and its biological activity. nih.govfrontiersin.org For a series of derivatives of this compound, a QSAR model would be developed by correlating variations in their structural properties (descriptors) with their measured biological activity.

Methodology:

Data Set Preparation: A series of analogues would be synthesized and their biological activity (e.g., IC50 values against a specific target) determined. This set is then divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. nih.gov Quantum chemical calculations, such as those using Density Functional Theory (DFT), can also be employed to derive electronic descriptors like HOMO and LUMO energies. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation with the test set. nih.gov

For instance, in a study on pyrrolopyrimidine derivatives, a QSAR model was developed to predict their inhibitory activity against Bruton's tyrosine kinase. The resulting equation highlighted the importance of specific electronic and topological descriptors in influencing the biological activity. nih.gov A similar approach for this compound derivatives would guide the selection of substituents on the benzyl and chlorophenyl rings to enhance their potency.

Illustrative QSAR Descriptor Contributions for a Hypothetical Series of Derivatives:

| Descriptor Type | Example Descriptor | Potential Contribution to Activity |

|---|---|---|

| Topological | Molecular Connectivity Index | Can correlate with the size and branching of the molecule, influencing receptor fit. |

| Electronic | Dipole Moment | Affects polar interactions with the target protein. |

| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| Steric | Molar Refractivity | Describes the volume occupied by the substituents, impacting steric hindrance. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. nih.govmdpi.com This method is instrumental in elucidating the binding mode of this compound derivatives at a molecular level and in prioritizing compounds for synthesis.

Methodology:

Target Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site. nih.gov

Ligand Preparation: The 3D structures of the designed derivatives are generated and energetically minimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity. Lower binding energy scores typically indicate more favorable interactions. mdpi.com

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

In a study on 2-(3-benzoylphenyl)propanoic acid derivatives, molecular docking was used to investigate their binding to cyclooxygenase (COX) enzymes. The results showed that the synthesized compounds docked in a similar manner to known inhibitors and that their binding energies correlated with their observed anti-inflammatory activity. nih.govconsensus.app For this compound derivatives, docking studies could reveal how modifications to the benzyl or chlorophenyl moieties affect interactions within the target's binding pocket, guiding the design of more potent inhibitors.

Example Docking Results for Hypothetical Derivatives against a Target Protein:

| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Lead Compound | - | -8.5 | Tyr123, Ser345, Leu456 |

| Derivative 1 | Addition of -OH to benzyl ring | -9.2 | Forms new H-bond with Ser345 |

| Derivative 2 | Replacement of -Cl with -F | -8.3 | Altered hydrophobic interaction |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. nih.gov This pharmacophore model can then be used as a 3D query to search large virtual compound libraries for new molecules that match these features.

Methodology:

Pharmacophore Generation: A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). mdpi.com

Virtual Screening: The pharmacophore model is used to screen databases of commercially available or synthetically accessible compounds (e.g., ZINC, ChemDiv). mdpi.com

Hit Filtering and Selection: The compounds that match the pharmacophore query ("hits") are then further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking to refine the selection of candidates for experimental testing. mdpi.com

This approach allows for the rapid identification of diverse chemical scaffolds that could be further optimized as derivatives of this compound.

ADMET Prediction

To increase the likelihood of success in later stages of drug development, the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) of designed derivatives are predicted using computational models. nih.gov These models can estimate properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and toxicity risks. By filtering out compounds with predicted poor ADMET profiles early in the design phase, resources can be focused on candidates with a higher probability of becoming viable drugs.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Analogues

The design of structural analogues of 2-benzyl-3-(4-chlorophenyl)propanoic acid is a rational process guided by established medicinal chemistry principles. The primary goal is to create new chemical entities with enhanced potency, selectivity, or improved metabolic stability.

Another design strategy is based on the analysis of metabolite structures . The identification of metabolites from in vitro studies, such as those using human liver microsomes, can reveal how a parent compound is processed. This knowledge allows for the rational design of new analogues where metabolically labile sites are modified to enhance drug stability. nih.gov This approach led to the discovery of potent and metabolically stable antagonists for the EP3 receptor from a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs. nih.gov These principles of metabolic blocking and metabolite-based design are directly applicable to the structural modification of this compound to create analogues with more desirable properties.

Synthesis of N-substituted and O-substituted Derivatives

The carboxylic acid group of the parent molecule is a prime target for derivatization, allowing for the synthesis of a wide array of N-substituted (amides) and O-substituted (esters) derivatives.

N-substituted derivatives are commonly prepared to explore their biological potential. A versatile and widely used method involves converting the carboxylic acid into a more reactive intermediate. One such pathway is the formation of a hydrazide. For example, in the synthesis of derivatives of the related methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the ester is first treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide. nih.govrsc.org This hydrazide can then be converted into a reactive acyl azide (B81097) intermediate by treatment with sodium nitrite (B80452) in an acidic medium. rsc.org The in situ generated acyl azide is then coupled with various primary or secondary amines to furnish the desired N-substituted amides in a process known as azide coupling. rsc.org Alternatively, standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with amines or amino acid esters to form the amide bond. nih.gov

O-substituted derivatives , primarily esters, can be synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. The synthesis of related propanoic acid derivatives often starts from their ester forms, such as methyl or benzyl (B1604629) esters, which can be prepared via methods like hydroesterification or hydrogenation of cinnamate (B1238496) esters. vulcanchem.comnih.gov

The table below summarizes common synthetic routes for these derivatives.

| Derivative Type | Synthetic Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| N-Substituted Amides | Azide Coupling | Hydrazine Hydrate, NaNO₂, Amine (R-NH₂) | Hydrazide, Acyl Azide | rsc.org |

| N-Substituted Amides | DCC Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), Amine (R-NH₂) | - | nih.gov |

| O-Substituted Esters | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | - | nih.gov |

| Hydrazides (N-substituted precursor) | Hydrazinolysis | Hydrazine Hydrate, Ester | - | nih.govrsc.org |

Modifications on the Phenyl and Chlorophenyl Moieties

Altering the substitution patterns on the two aromatic rings—the phenyl ring of the benzyl group and the 4-chlorophenyl group—is a fundamental strategy for probing the structure-activity relationship and fine-tuning the molecule's properties.

Researchers have synthesized a variety of analogues by introducing different substituents onto these rings. For example, studies on related 2-azido-3-phenylpropanoic acids demonstrate methods for creating analogues with various substitutions on the phenyl ring. thieme-connect.com These syntheses often start from the corresponding substituted benzaldehydes and proceed through multiple steps to yield the final propanoic acid derivatives with halogens (e.g., fluorine, bromine, chlorine) at different positions (ortho, meta, para). thieme-connect.com

The following table showcases examples of such modifications on related propanoic acid precursors, indicating the feasibility of applying these transformations to the this compound scaffold.

| Modified Moiety | Substituent Introduced | Resulting Analogue Class | Reference |

|---|---|---|---|

| Phenyl | 4-Bromo | 2-Azido-3-(4-bromophenyl)propanoic acid | thieme-connect.com |

| Phenyl | 4-Fluoro | 2-Azido-3-(4-fluorophenyl)propanoic acid | thieme-connect.com |

| Phenyl | 3-Fluoro | 2-Azido-3-(3-fluorophenyl)propanoic acid | thieme-connect.com |

| Phenyl | 2-Chloro | 2-Azido-3-(2-chlorophenyl)propanoic acid | thieme-connect.com |

Stereoisomeric Studies and Their Impact on Molecular Recognition

The carbon atom at position 2 of the propanoic acid backbone is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). The three-dimensional arrangement of atoms in these stereoisomers can lead to significant differences in their biological activity, as they may interact differently with chiral biological macromolecules like enzymes and receptors.

Studies on structurally similar α-(chlorophenyl)propanoic acids have highlighted the critical role of stereochemistry in molecular recognition. nih.gov The enantioseparation of these isomers has been achieved using techniques like countercurrent chromatography with a chiral additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov Interestingly, the position of the chlorine atom on the phenyl ring dramatically influences the success of this chiral separation. For instance, while the enantiomers of 2-(3-chlorophenyl)propanoic acid could be successfully resolved, no separation was achieved for the 2-chloro and 4-chloro isomers under the same conditions. nih.gov

This difference in enantiorecognition is attributed to how well each pair of enantiomers fits into the chiral cavity of the cyclodextrin. The formation of 1:1 stoichiometric inclusion complexes between the analyte and the chiral selector is the basis for separation. nih.gov Molecular docking studies have further illuminated these interactions, showing that the racemate with the chlorine substituent in the meta-position exhibits the highest degree of enantiorecognition by HP-β-CD, whereas the ortho-substituted racemate shows the lowest. nih.gov These findings underscore that the specific spatial arrangement of the chlorophenyl moiety is crucial for effective chiral molecular recognition, a principle that is directly applicable to the stereoisomers of this compound.

Evaluation of Substituent Effects on Chemical and Biological Properties

The systematic modification of the parent structure and the subsequent evaluation of the new analogues are essential for understanding how specific structural features influence the compound's properties.

Effects on Biological Activity: Structure-activity relationship (SAR) studies on related compound series have provided valuable insights. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) tested as 5α-reductase inhibitors, the nature of the N-substituent had a profound impact on inhibitory potency. nih.gov Bulky, lipophilic groups like diphenylacetyl and dicyclohexylacetyl conferred potent and sometimes isozyme-selective inhibition. nih.gov Similarly, in a series of N-benzyl-3-chloropyrazine-2-carboxamides, the type and position of substituents on the benzyl ring were critical for antimycobacterial activity. mdpi.com These examples demonstrate that modifications to the periphery of a core scaffold can drastically alter biological outcomes.

Effects on Chemical and Physical Properties: Substituent changes also affect fundamental chemical and physical properties. A study on N-benzyl-4-amino-1,2,4-triazole related salts showed that simply swapping the positions of methoxy (B1213986) and hydroxyl functional groups led to significant differences in their crystal structures, intermolecular interactions (such as π-π stacking), and thermal stability. rsc.org Water molecules also played a key role in dictating the crystal packing of some derivatives. rsc.org This illustrates that even subtle electronic and hydrogen-bonding changes can have a large impact on the solid-state properties of a molecule.

The table below summarizes the observed effects of substituents in related molecular systems.

| Structural Modification | System Studied | Observed Effect | Reference |

|---|---|---|---|

| Varying N-substituents (e.g., diphenylacetyl) | Piperidine-4-carboxylic acids | Altered inhibitory potency and selectivity against 5α-reductase isozymes. | nih.gov |

| Varying benzyl ring substituents | N-benzyl-pyrazine-carboxamides | Modulated antimycobacterial activity. | mdpi.com |

| Swapping -OH and -OCH₃ groups | N-benzyl-4-amino-1,2,4-triazole salts | Changed crystal packing, π-π stacking motifs, and thermal properties. | rsc.org |

| Changing chlorine position on phenyl ring | α-(chlorophenyl)propanoic acids | Impacted enantioseparation efficiency and molecular recognition by cyclodextrin. | nih.gov |

These findings collectively highlight the power of targeted structural modification to systematically tune the chemical and biological properties of compounds related to this compound.

Biological Interactions and Mechanistic Insights Excluding Clinical Human Data

Enzyme Inhibition and Activation Studies (e.g., HDAC, COX-1/COX-2 Inhibition in vitro)

Research into propanoic acid derivatives has uncovered potential inhibitory activities against several key enzyme families, notably histone deacetylases (HDACs) and cyclooxygenases (COX).

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators, and their inhibition has become a significant strategy in oncology. researchgate.net These enzymes modulate gene expression by removing acetyl groups from histones and other proteins; their overexpression is linked to various cancers. researchgate.netmdpi.com HDAC inhibitors can promote cell cycle arrest and induce apoptosis in malignant cells. nih.gov While direct studies on 2-Benzyl-3-(4-chlorophenyl)propanoic acid are not prominent, structurally related compounds based on a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate scaffold have been synthesized and identified as potent HDAC inhibitors (HDACis). researchgate.net Research has demonstrated that some HDACis can induce apoptosis and inhibit cell growth by downregulating anti-apoptotic molecules like BCL-2 and increasing the expression of proteins such as p21. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition: The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.com COX-1 is typically involved in maintaining gastric and renal integrity, whereas COX-2 is induced during inflammation and mediates pain. mdpi.com Consequently, selective inhibition of COX-2 is a key objective in developing anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.comnih.gov

Various propanoic acid derivatives have been evaluated for their COX inhibitory potential. For instance, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids demonstrated significant and selective COX-2 inhibition. mdpi.com The data below highlights the in vitro inhibitory concentrations (IC₅₀) for some of these related compounds against COX-1 and COX-2.

Table 1: In Vitro COX Inhibition by Propanoic Acid Analogs This table is interactive. You can sort and filter the data.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| FM4 | 31.7 | 0.74 | 42.8 |

| FM10 | 43.2 | 0.69 | 62.7 |

| FM12 | 49.9 | 0.18 | 277.1 |

| Celecoxib (Standard) | 10.87 | 0.042 | 258.8 |

Data sourced from a study on phenylbutanal and carboxylic acid analogs. mdpi.com

Receptor Binding Assays and Ligand-Receptor Interaction Studies (e.g., GPR34 Antagonism in vitro)

Investigations into the interaction of propanoic acid derivatives with cell surface receptors have identified potent antagonistic activity against the G protein-coupled receptor 34 (GPR34).

GPR34 Antagonism: GPR34 is a rhodopsin-like GPCR implicated in the progression of several diseases, including neuropathic pain. researchgate.netnih.gov A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives has been identified as a new class of GPR34 antagonists. nih.govdntb.gov.ua Structure-activity relationship (SAR) studies led to the discovery of compound 5e , which demonstrated significant potency in cell-based assays. nih.gov This compound was shown to dose-dependently inhibit the phosphorylation of ERK1/2 induced by lysophosphatidylserine (B10771985) in Chinese Hamster Ovary (CHO) cells engineered to express GPR34. researchgate.netnih.gov

Table 2: In Vitro GPR34 Antagonist Activity This table is interactive. You can sort and filter the data.

| Compound | Assay Type | IC₅₀ (µM) |

|---|---|---|

| 5e | GloSensor cAMP | 0.680 |

| 5e | Tango | 0.059 |

Data for (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative 5e. nih.gov

Cellular Pathway Modulation in in vitro Model Systems (e.g., Antiproliferative Effects on Cancer Cell Lines, ERK1/2 phosphorylation)

The biological effects of this compound class extend to the modulation of fundamental cellular pathways, including cell proliferation and survival signaling.

Antiproliferative Effects on Cancer Cell Lines: Numerous propanoic acid derivatives have shown antiproliferative properties across various human cancer cell lines. nih.gov For example, novel organotin(IV) carboxylate complexes derived from Oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid) were evaluated for their in vitro activity against a panel of human cancer cells. nih.gov These complexes exhibited potent cytotoxicity, with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid demonstrated significant, structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com

Table 3: Antiproliferative Activity of Propanoic Acid Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Assay | IC₅₀ (µM) |

|---|---|---|---|

| Organotin(IV) Carboxylates | PC-3 (Prostate) | MTT/CV | 0.100 - 0.758 |

| Organotin(IV) Carboxylates | HT-29 (Colorectal) | MTT/CV | 0.100 - 0.758 |

| Organotin(IV) Carboxylates | MCF-7 (Breast) | MTT/CV | 0.100 - 0.758 |

| Organotin(IV) Carboxylates | HepG2 (Hepatocellular) | MTT/CV | 0.100 - 0.758 |

| Thiazolylamino Propanoic Acids (Compound 22) | A549 (Lung) | MTT | 2.47 |

| Thiazolylamino Propanoic Acids (Compound 21) | A549 (Lung) | MTT | 5.42 |

Data sourced from studies on organotin(IV) carboxylates and thiazolylamino propanoic acid derivatives. nih.govmdpi.com

ERK1/2 Phosphorylation: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell fate, controlling processes like proliferation and survival. nih.gov As mentioned previously, propanoic acid derivatives acting as GPR34 antagonists can inhibit ERK1/2 phosphorylation. researchgate.netnih.gov ERK1/2 signaling directly impacts cell survival by phosphorylating and thereby regulating the stability and activity of multiple BCL-2 family proteins, which are central to the intrinsic apoptosis pathway. nih.gov For example, ERK1/2-mediated phosphorylation can target the pro-apoptotic protein BIM for degradation, thus promoting cell survival. nih.gov

Development and Validation of in vitro Biological Assays

Specific studies detailing the development and validation of new in vitro assays for this compound were not identified. However, the characterization of its structural analogs has relied on a variety of well-established and validated biological assays. These include:

Enzyme Inhibition Assays: Standardized in vitro kits are commonly used to measure the inhibition of enzymes like COX-1, COX-2, and various HDAC isoforms. mdpi.comrsc.org

Receptor Binding and Functional Assays: To assess GPR34 antagonism, researchers have employed the GloSensor™ cAMP Assay, which measures changes in intracellular cyclic AMP levels upon receptor activation, and the Tango™ GPCR Assay, a β-arrestin recruitment assay that provides a direct measure of receptor-ligand interaction. nih.gov

Cell Viability and Proliferation Assays: The antiproliferative effects on cancer cells are routinely quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Crystal Violet (CV) staining assay, both of which measure cell viability and metabolic activity. nih.govmdpi.com

Western Blotting: This technique is used to detect and quantify the phosphorylation status of key signaling proteins, such as ERK1/2, providing insight into pathway modulation. waocp.org

Gene Expression Profiling and Proteomic Analysis in Response to the Compound in Non-Human Systems

Detailed gene expression or proteomic analyses in response to this compound are not available in the reviewed literature. However, studies on related inhibitors provide a template for such investigations. For instance, treatment of leukemia cells with certain HDAC inhibitors led to observable changes in protein levels, including increased acetylation of tubulin and H3 histones, as well as an increase in the p21 protein, a key cell cycle regulator. nih.gov Other studies on different therapeutic agents have used RT-PCR and western blotting to show changes in the mRNA and protein expression of key targets like p53 and COX-2 in cancer cell lines following treatment. waocp.org These methodologies could be applied to elucidate the broader cellular response to this compound.

Mechanistic Elucidation in in vivo Animal Models (Focus on Biological Pathways, Not Therapeutic Efficacy)

While therapeutic efficacy is outside the scope of this article, in vivo animal models have been used to probe the biological pathways affected by related compounds. In a mouse model of neuropathic pain, the administration of a GPR34 antagonist from the propanoic acid class was shown to be effective. researchgate.netnih.gov Mechanistically, this effect is linked to the role of GPR34 in neuroinflammation. In a nerve injury model, GPR34 deficiency was found to significantly attenuate the expression of pro-inflammatory cytokines in microglia, the primary immune cells of the central nervous system. researchgate.net This suggests the compound's mechanism in the animal model involves the modulation of microglial activation and subsequent neuroinflammatory pathways. researchgate.net

Specific studies focused on quantifying the direct binding or engagement of this compound or its close analogs with their molecular targets within animal tissues were not found in the reviewed literature. While the observed in vivo effects in animal models imply that the compound reaches and interacts with its target, formal target engagement studies, which might involve techniques like positron emission tomography (PET) or analysis of post-dosing tissue samples for target occupancy, have not been reported.

Analytical Methodologies for Research and Compound Characterization

Development of Chromatographic Methods for Purity and Quantification (e.g., RP-HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity and quantifying the amount of 2-Benzyl-3-(4-chlorophenyl)propanoic acid in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. iajps.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, robust technique for the analysis of non-volatile and thermally sensitive compounds like this compound. srce.hr A typical method involves a stationary phase, such as a C18 column, and a polar mobile phase. For a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a successful separation was achieved using an isocratic elution with a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer at pH 3.0. pensoft.netresearchgate.netpensoft.net The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its precision, accuracy, and linearity. researchgate.netjneonatalsurg.com Detection is commonly performed using a UV/VIS detector at a wavelength where the aromatic chromophores of the molecule exhibit significant absorbance, such as 225 nm. pensoft.netresearchgate.net

Interactive Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape. pensoft.netresearchgate.net |

| Elution Mode | Isocratic | A constant mobile phase composition ensures simplicity and reproducibility for routine quantification. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. pensoft.netresearchgate.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

| Detection | UV at 225 nm | The wavelength provides good sensitivity for the aromatic rings present in the molecule. researchgate.net |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. pensoft.net |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required prior to analysis. nih.gov This process converts the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or benzyl (B1604629) ester), allowing it to be analyzed by GC. bevital.no For instance, short-chain fatty acids are often converted to their benzyl ester derivatives using benzyl chloroformate for enhanced sensitivity and chromatographic performance. bevital.no

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of column depends on the polarity of the derivative. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The method's applicability for determining propionic acid has been demonstrated in various matrices, although ghosting can be a concern that is mitigated by sample dilution. cerealsgrains.org

Spectrophotometric Assays for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of a compound in a solution, provided the compound absorbs light in the ultraviolet or visible range. This compound contains two chromophores—the benzyl group and the 4-chlorophenyl group—which absorb UV radiation. This property allows for its quantification using the Beer-Lambert law.

The procedure involves preparing a series of standard solutions of the purified compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which can be determined by scanning the UV spectrum of the compound. For similar aromatic compounds, this wavelength is often in the range of 214-230 nm. pensoft.netacgpubs.org A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the compound in an unknown research solution can be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatographic methods, spectrophotometry is a rapid technique for estimating concentration in pure or simple solutions. wepal.nl

Interactive Table 2: Example Calibration Data for Spectrophotometric Assay

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.448 |

| 20 | 0.601 |

| 25 | 0.755 |

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification in Research Samples

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are indispensable tools for structural elucidation, impurity profiling, and metabolite identification. iajps.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is exceptionally well-suited for identifying, characterizing, and quantifying impurities and degradation products in pharmaceutical substances. An LC method similar to that described in section 8.1 can be used to separate the main compound from any related substances. The eluent from the column is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar molecules. The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion and its fragment ions (MS/MS), providing definitive structural information about the impurities, even at trace levels. lcms.cznih.gov This allows for the identification of process-related impurities or products formed during stability studies. Care must be taken to avoid contaminants from solvents, glassware, or filters that can interfere with LC-MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the non-targeted profiling and identification of metabolites in biological samples. nih.gov As with standard GC, a derivatization step is necessary to volatilize this compound and its potential metabolites. bevital.no After separation on the GC column, the compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method creates reproducible fragmentation patterns that act as a "chemical fingerprint." mdpi.com By comparing the acquired mass spectra of unknown peaks to extensive spectral libraries (e.g., NIST, Wiley), researchers can identify metabolites of the parent compound in various biological matrices. mdpi.comillinois.edu

Advanced Separation Techniques (e.g., SFC, Capillary Electrophoresis)

Beyond conventional HPLC and GC, advanced separation techniques offer unique advantages for specific analytical challenges, such as the separation of enantiomers or the high-efficiency analysis of charged molecules.

Supercritical Fluid Chromatography (SFC)

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different pharmacological activities, their separation is critical. Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations, often providing faster and more efficient results than chiral HPLC. chromatographyonline.comamericanpharmaceuticalreview.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and environmentally friendly. chromatographyonline.com A small amount of a polar organic co-solvent, such as methanol (B129727), is added to modify the mobile phase strength. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns being the most common and versatile. chromatographyonline.com The unique properties of the supercritical fluid mobile phase lead to low viscosity and high diffusivity, enabling rapid separations without sacrificing resolution. chromatographyonline.com

Interactive Table 3: Typical Chiral SFC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (CSP) |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol) |

| Detection | UV or Mass Spectrometry (MS) |

| Key Advantage | High-throughput and environmentally friendly chiral separations. chromatographyonline.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, such as carboxylic acids. chromatographyonline.com Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow, fused-silica capillary filled with a background electrolyte (BGE). iaea.org Because this compound is an acid, it will be negatively charged in a buffer with a pH above its pKa, allowing it to be analyzed effectively. scispace.com

The method offers extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.gov Detection can be performed using UV-Vis absorbance, as the aromatic rings in the molecule serve as chromophores. While direct UV detection is feasible, indirect UV detection, where a UV-absorbing additive is included in the electrolyte, is also a common approach for organic acids. chromatographyonline.com

Potential Applications in Non Biological Systems and As Research Probes

Role as a Key Synthetic Intermediate for More Complex Organic Molecules

As a functionalized carboxylic acid, 2-Benzyl-3-(4-chlorophenyl)propanoic acid holds potential as a valuable building block in organic synthesis. The presence of a carboxylic acid group, a benzyl (B1604629) group, and a chlorophenyl group provides multiple reactive sites for further chemical modifications. These functional groups can be targeted in various organic reactions to construct more complex molecular architectures.

The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing pathways to a diverse range of derivative compounds. The aromatic rings, both the benzyl and the chlorophenyl moieties, can be subjected to electrophilic or nucleophilic substitution reactions to introduce additional functional groups, thereby increasing molecular complexity. However, specific examples of its use in the synthesis of more complex molecules are not extensively documented in publicly available scientific literature.

Potential in Materials Science or Polymer Chemistry (e.g., as a monomer or additive)

In the realm of materials science and polymer chemistry, the potential utility of this compound is speculative and not yet established in published research. Theoretically, the carboxylic acid functionality could allow it to act as a monomer in the synthesis of polyesters or polyamides through condensation polymerization. The rigid aromatic structures of the benzyl and chlorophenyl groups could impart specific thermal or mechanical properties to such polymers.

Utilization as a Chemical Probe for Fundamental Biological Pathway Elucidation

The use of small molecules as chemical probes to investigate biological pathways is a cornerstone of chemical biology. While some propanoic acid derivatives have been investigated for their biological activities, there is no specific, publicly available research that details the use of this compound as a chemical probe to elucidate fundamental biological pathways. The development of a molecule as a chemical probe requires extensive study of its biological targets and mechanism of action, which has not been reported for this particular compound.

Exploration in Catalysis or Ligand Design for Metal Complexes